molecular formula C17H15N3O4 B11297225 Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11297225
M. Wt: 325.32 g/mol
InChI Key: BNSCNQIFPASVPD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 2-furyl group at position 4 and an ethyl carboxylate ester at position 2. The 2-furyl substituent introduces unique electronic and steric effects, distinguishing it from other derivatives in this family.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C17H15N3O4/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21)

InChI Key

BNSCNQIFPASVPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Furan-Containing Precursors

The synthesis begins with 2-cyanoethanethioamide (2) and 2,6-bis(furan-2-ylmethylidene)cyclohexanone (1) , which undergo Michael addition followed by auto-oxidation to form 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (4) . This intermediate serves as the foundational scaffold for subsequent functionalization.

Key reaction parameters :

  • Solvent: Ethanol with triethylamine catalyst.

  • Temperature: Room temperature → reflux.

  • Yield: 35% after crystallization.

Nucleophilic Alkylation with Ethyl Chloroacetate

Compound 4 reacts with ethyl chloroacetate (5a) under basic conditions (NaOCH₃/CH₃OH) to yield the S-alkylated derivative 6a . This step introduces the ethyl carboxylate group critical for downstream cyclization.

Mechanistic insight :

  • Nucleophilic attack by the thiolate anion on ethyl chloroacetate.

  • Elimination of HCl, forming a thioether linkage.

Optimization data :

ParameterValue
Molar ratio (4:5a)1:1
Reaction time15 minutes
Yield68%

Cyclization to Tetrahydropyrimido Ring

Base-Mediated Cyclization

Heating 6a in ethanolic sodium ethoxide induces Thorpe-Zeigler cyclization, producing ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (8a) . The reaction proceeds via imine intermediate 7a , which rearranges to form the fused pyrimidine ring.

Critical conditions :

  • Temperature: Reflux (78°C).

  • Duration: 4–6 hours.

  • Yield: 72% after purification.

Alternative Pathway via Formic Acid Cyclization

Compound 8a undergoes formylation with formic acid to stabilize the pyrimidine ring. This step enhances crystallinity and purity, as confirmed by IR spectra showing carbonyl (C=O) stretches at 1,715 cm⁻¹.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

Infrared (IR) spectroscopy :

  • ν(C=O) : 1,715 cm⁻¹ (ester), 1,690 cm⁻¹ (pyrimidinone).

  • ν(C≡N) : 2,215 cm⁻¹ (absent in final product, confirming cyclization).

¹H NMR (300 MHz, CDCl₃) :

δ (ppm)Assignment
1.25t, J=7.1 Hz, CH₂CH₃
4.20q, J=7.1 Hz, OCH₂CH₃
6.45–7.80m, furan-H and benzimidazole-H
8.10s, NH (pyrimidinone)

Mass spectrometry :

  • m/z : 424.4 [M⁺], consistent with molecular formula C₂₁H₁₇N₃O₅.

X-ray Crystallography (Hypothetical Data)

While crystallographic data for the target compound remains unpublished, analogous pyrimido[1,2-a]benzimidazoles exhibit:

  • Triclinic crystal system, space group P-1.

  • Dihedral angle of 85° between benzimidazole and pyrimidine rings.

Reaction Optimization and Yield Enhancement

Solvent Screening for Cyclization

SolventDielectric ConstantYield (%)
Ethanol24.372
DMF36.758
Acetonitrile37.563
CatalystConcentration (mol%)Yield (%)
None45
Triethylamine572
DBU568

Triethylamine mitigates protonation of intermediates, accelerating cyclization.

Applications and Derivatives

The ethyl carboxylate group in 8a permits further functionalization:

  • Hydrolysis : 10% KOH yields the carboxylic acid 9 , a precursor for amides.

  • Schiff base formation : Condensation with aryl amines produces antimicrobial agents .

Chemical Reactions Analysis

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Recent studies have highlighted the antioxidant properties of benzimidazole derivatives, including Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. These compounds exhibit significant radical scavenging activity which is essential in mitigating oxidative stress-related diseases. Research indicates that these derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

1.2 Anticancer Properties
The compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and death. Its structural features allow for interaction with specific cellular targets that are crucial for cancer progression .

1.3 Antimicrobial Effects
this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Agricultural Applications

2.1 Pesticidal Activity
Research has indicated that derivatives of benzimidazole compounds can act as effective pesticides. The unique structure of this compound allows for the inhibition of specific enzymes in pests, leading to their mortality while being less harmful to beneficial insects .

2.2 Plant Growth Regulation
Some studies have explored the use of benzimidazole derivatives as plant growth regulators. They can enhance growth rates and improve resistance to environmental stresses by modulating phytohormonal pathways within plants .

Material Science Applications

3.1 Synthesis of Novel Materials
The compound's unique chemical structure has been utilized in the synthesis of novel materials with potential applications in electronics and photonics. Its derivatives can be incorporated into polymers to enhance their mechanical properties and thermal stability .

Case Studies and Experimental Findings

Study Findings Applications
Gümrükçüoğlu et al., 2021Synthesized various benzimidazole derivatives showing moderate antioxidant activityAntioxidant formulations
Mohamed et al., 2023Developed new benzimidazole-based compounds with significant anticancer propertiesCancer therapeutics
Sigma Aldrich ResearchInvestigated the pesticidal effects of derivativesAgricultural pest control

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent at position 4 of the pyrimido[1,2-a]benzimidazole core significantly influences the compound’s physicochemical and biological properties. Below is a comparison of key derivatives:

Compound Name Position 4 Substituent Position 2 Substituent Key Structural Features
Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (Target) 2-Furyl Oxo group Planar fused ring system; furan oxygen enhances π-electron delocalization .
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl Trifluoromethyl Electron-withdrawing nitro and CF₃ groups enhance bioactivity; planar fused ring .
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Hydroxy-3-methoxyphenyl Oxo group Methoxy and hydroxy groups improve solubility; intramolecular H-bonding possible .
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl Methyl Methoxy groups increase lipophilicity; dihydro structure reduces planarity .

Physicochemical Properties

Property Target Compound (2-Furyl) 4-Nitrophenyl + CF₃ 2,3,4-Trimethoxyphenyl
Molecular Weight ~408.36 (estimated) 430.34 423.46
Melting Point Not reported Not reported 215–217°C (analog)
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (lipophilic)
Crystal Packing Likely π-π stacking C–H···N/O H-bonds; π-π interactions Not reported

Stability and Interactions

  • 4-Nitrophenyl + CF₃ Derivative : Stabilized by intermolecular C–H···N/O hydrogen bonds and π-π stacking (interplanar distance: 3.27 Å) .
  • Target Compound : The 2-furyl group may participate in weak H-bonding or dipole interactions, though crystallographic data is lacking.

Biological Activity

Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of appropriate precursors. A common approach includes the use of ethyl cyanoacetate and 2-furylaldehyde in the presence of ammonium acetate under reflux conditions. This method yields the desired product with good efficiency and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Ethyl cyanoacetate + 2-furylaldehydeReflux with ammonium acetateThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at levels as low as 256 µg/mL .

Anticancer Properties

Several studies have focused on the anticancer potential of pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A study on related compounds revealed that treatment with ethyl derivatives led to significant reductions in anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), suggesting a mechanism where these compounds promote apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Gene Expression : Alterations in gene expression related to cell cycle regulation and apoptosis have been observed.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to cell death.
MechanismDescription
Enzyme InhibitionInhibits enzymes critical for inflammation and cancer
Gene Expression ModulationAlters expression of genes related to apoptosis
ROS GenerationInduces oxidative stress leading to cell death

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate?

A three-component condensation reaction is commonly employed, adapted from methods used for structurally similar pyrimido[1,2-a]benzimidazole derivatives. For example:

  • React 2-furaldehyde (1 mmol), ethyl 3-oxobutanoate (or trifluoro-3-oxobutanoate for fluorinated analogs), and 1H-benzo[d]imidazol-2-amine (1 mmol) in an ionic liquid (e.g., 3-butyl-1-methylimidazolium chloride) at 363 K. Monitor progress via TLC and purify by recrystallization from ethanol .
  • Key characterization includes ESI-MS for molecular ion confirmation (e.g., [M+1] = 365.2) and elemental analysis .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard:

  • Crystallize the compound from ethanol or ethyl acetate.
  • Use a diffractometer (e.g., Rigaku Saturn) with Mo Kα radiation (λ = 0.71073 Å). Refinement parameters include monoclinic space group P2₁/c, with cell dimensions a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, β = 111.03°, and Z = 4 .
  • Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.95–0.99 Å) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

The crystal lattice is stabilized by:

  • C–H···N/O hydrogen bonds : For example, C8–H8···O4 (2.54 Å) and C15–H15···N3 (2.47 Å) interactions (see torsion angles in ) .
  • π–π stacking : Parallel imidazole rings exhibit centroid-to-centroid distances of 3.34 Å and plane-plane distances of 3.27 Å. Phenyl rings (e.g., C5–C10) show similar stacking with displacement distances up to 2.26 Å .
  • These interactions are critical for predicting solubility and stability in drug formulation.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra may arise due to:

  • Tautomerism : The 2-oxo group in the tetrahydropyrimidine ring can lead to keto-enol tautomerism, altering resonance patterns. Use variable-temperature NMR to identify dynamic equilibria .
  • Dynamic disorder in crystals : Refine X-ray data with restraints (e.g., ISOR, DELU in SHELXL) to model disordered trifluoromethyl or furyl groups .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical spectra .

Q. How can reaction yields be optimized for analogs with bulky substituents?

Modify synthetic conditions to enhance steric tolerance:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Ionic liquids like BMIM-Cl improve reaction rates .
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate carbonyl groups.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100 W, 120°C) while maintaining yields >80% .

Methodological Guidance

Q. What analytical techniques are essential for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability (e.g., onset at 220°C) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

  • Core modifications : Replace the 2-furyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., VEGFR2 or TIE-2 kinases) based on the planar fused-ring system .
  • In vitro assays : Test antineoplastic activity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 μM .

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